Product packaging for alpha-Synuclein(Cat. No.:)

alpha-Synuclein

Cat. No.: B15492655
M. Wt: 1430.6 g/mol
InChI Key: BLNGPBLOXXYPMY-ARWHJJERSA-N
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Description

Alpha-Synuclein is a 14 kDa presynaptic protein encoded by the SNCA gene, characterized by its intrinsically disordered structure in physiological conditions . It plays roles in synaptic vesicle trafficking, neurotransmitter release, and neuronal plasticity . However, its pathological aggregation into fibrils is a hallmark of synucleinopathies, including Parkinson’s disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA) . Mutations in SNCA (e.g., A53T, E46K) and gene multiplication events are linked to familial PD, underscoring its central role in neurodegeneration . Post-translational modifications, such as phosphorylation at Ser129, enhance its aggregation propensity and are prevalent in Lewy bodies . Environmental factors like the herbicide paraquat exacerbate this compound upregulation and fibril formation in vivo, suggesting gene-environment interactions in disease pathogenesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H103N17O23 B15492655 alpha-Synuclein

Properties

Molecular Formula

C60H103N17O23

Molecular Weight

1430.6 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C60H103N17O23/c1-23(2)41(72-52(91)34(19-36(63)82)69-59(98)47(30(13)79)76-57(96)44(26(7)8)73-51(90)33(16-17-35(62)81)68-50(89)32(61)15-18-40(86)87)53(92)65-20-37(83)64-21-38(84)67-28(11)49(88)71-43(25(5)6)56(95)74-45(27(9)10)58(97)75-46(29(12)78)54(93)66-22-39(85)70-42(24(3)4)55(94)77-48(31(14)80)60(99)100/h23-34,41-48,78-80H,15-22,61H2,1-14H3,(H2,62,81)(H2,63,82)(H,64,83)(H,65,92)(H,66,93)(H,67,84)(H,68,89)(H,69,98)(H,70,85)(H,71,88)(H,72,91)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,94)(H,86,87)(H,99,100)/t28-,29+,30+,31+,32-,33-,34-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

BLNGPBLOXXYPMY-ARWHJJERSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

This compound

  • Structure: Lacks a rigid tertiary structure, adopting conformations influenced by environmental factors (e.g., pH, metal ions) . The NAC (non-amyloid-β component) domain (residues 61–95) is critical for aggregation .
  • Function: Modulates synaptic vesicle clustering and dopamine homeostasis.

Beta-Synuclein

  • Structure : Shares 60% sequence homology with this compound but lacks the NAC domain’s hydrophobic core, reducing aggregation propensity .
  • Function: May inhibit this compound fibrillation by binding to its nucleation sites. Beta-Synuclein knockout mice show altered levels of synaptic proteins like complexin-1 (CPLX1), suggesting a regulatory role in synaptic function .

Gamma-Synuclein

  • Structure : Contains a divergent C-terminal region, contributing to moderate aggregation under stress .
  • Function: Predominantly expressed in peripheral nervous system and tumors. Overexpressed in melanoma, where it may promote metastasis .

Aggregation Propensity and Pathological Roles

Protein Aggregation Propensity Pathological Association Key Modifiers
This compound High (nucleation-dependent) PD, DLB, MSA Phosphorylation (Ser129) , paraquat
Beta-Synuclein Low (inhibitory) Rarely associated; potential protective role Binds this compound, reducing fibrils
Gamma-Synuclein Moderate Cancer (melanoma, breast) Oxidative stress, tumor microenvironment
  • This compound : Aggregates into amyloid fibrils via a nucleation mechanism, accelerated by oxidative stress, metal ions (e.g., Fe³⁺), and mutations (e.g., A30P) . Fasudil, a Rho-kinase inhibitor, binds its C-terminal region, altering metal-binding sites and amyloid conversion .
  • Beta-Synuclein: Acts as a chaperone, suppressing this compound oligomerization. Its absence in double-knockout mice (alpha + beta) correlates with synaptic protein dysregulation .

Genetic and Biomarker Profiles

  • Genetic Links: SNCA mutations (e.g., triplication) directly cause early-onset PD .
  • Biomarker Potential: Plasma this compound levels are elevated in PD, though assay variability exists (SIMOA platform shows 16% increase in PD vs. controls) . Beta- and gamma-Synuclein are less studied as biomarkers but show promise in cancer diagnostics .

Ligand Interactions and Therapeutic Targets

  • This compound : Fasudil and PcTS (a porphyrin) bind distinct regions (C-terminal vs. N-terminal), altering conformational dynamics. Fasudil’s interaction with Y136 may impede amyloid conversion .
  • Beta-Synuclein: No specific ligands reported, but its anti-aggregation properties make it a candidate for gene therapy .
  • Gamma-Synuclein : Targeted in cancer therapies due to its role in tumor progression .

Q & A

Q. Table 1. Key this compound Mutations and Associated Phenotypes

MutationAggregation Rate (vs. WT)Clinical PhenotypeKey Study
A53T2.5x fasterEarly-onset PD, dementiaPolymeropoulos et al., 1997
E46K3.0x fasterAutosomal dominant PDSingleton et al., 2003
H50Q1.8x fasterRapid disease progressionRecent meta-analysis

Q. Table 2. Comparison of Aggregation Assays

MethodSensitivityStructural DetailThroughput
ThT FluorescenceHighLowHigh
TEMModerateHighLow
AFMModerateHighModerate

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